molecular formula C8H19NO B1375263 1-Amino-5,5-dimethylhexan-3-ol CAS No. 1447964-55-7

1-Amino-5,5-dimethylhexan-3-ol

Cat. No.: B1375263
CAS No.: 1447964-55-7
M. Wt: 145.24 g/mol
InChI Key: QXTDSFUXQXFVLS-UHFFFAOYSA-N
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Description

1-Amino-5,5-dimethylhexan-3-ol is a branched aliphatic amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol . Its structure features an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 3, and two methyl groups at position 5 of the hexane backbone.

Properties

IUPAC Name

1-amino-5,5-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTDSFUXQXFVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5,5-dimethylhexan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5,5-dimethylhexan-3-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The compound is then purified through processes such as distillation or crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Amino-5,5-dimethylhexan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a stimulant.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the formulation of various industrial products, including supplements and performance enhancers.

Mechanism of Action

The mechanism of action of 1-Amino-5,5-dimethylhexan-3-ol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter release and uptake, particularly in the central nervous system. This modulation can lead to increased alertness and energy levels. The exact pathways and molecular targets are still under investigation, but it is known to influence adrenergic receptors and other related pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

3-Amino-5,5-dimethylhexan-1-ol
  • Molecular Formula: C₈H₁₉NO (identical to the target compound) .
  • Key Differences: The amino and hydroxyl groups are reversed (amino at position 3, hydroxyl at position 1).
  • Properties: Requires storage at 2–8°C under inert atmosphere, suggesting higher sensitivity to oxidation or hydrolysis compared to 1-amino-5,5-dimethylhexan-3-ol .
  • Applications : Used as a pharmaceutical intermediate, though specific biological data are unavailable.
1-Amino-2,5-dimethylhexan-3-ol
  • Molecular Formula: C₈H₁₉NO .
  • Key Differences : Methyl groups at positions 2 and 5 instead of 5,5-dimethyl substitution.
  • Properties : Similar molecular weight (145.24 g/mol) but distinct stereochemistry likely affects solubility and reactivity .

Functional Group Variants

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Metaxalone Related Compound B)
  • Molecular Formula: C₁₁H₁₇NO₂ .
  • Key Differences: Incorporates a phenoxy group and a larger aromatic backbone.
  • Properties : Higher molecular weight (195.26 g/mol) and lipophilicity (LogP ≈ 2.97) compared to aliphatic analogs .
  • Applications : Pharmaceutical secondary standard for quality control .
3-Ethyl-5,5-dimethylhexan-3-ol
  • Molecular Formula : C₁₀H₂₂O .
  • Key Differences: Replaces the amino group with an ethyl substituent.
  • Properties: Boiling point: 183°C at 7 mmHg . Density: 0.827 g/cm³ . Less polar than amino-alcohol analogs, impacting solubility in aqueous systems.

Stability and Reactivity

  • This compound: Limited stability data, but analogs like 3-amino-5,5-dimethylhexan-1-ol degrade under oxidative conditions, forming carbazone derivatives (e.g., 1-amino-5,5-dimethyl-3-carbazone) .
  • 3-Amino-5,5-dimethylhexan-1-ol: Requires stringent storage conditions (dark, inert atmosphere) to prevent decomposition .

Physical and Chemical Properties (Table)

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Storage Conditions
This compound Not Available C₈H₁₉NO 145.24 Not Reported Discontinued
3-Amino-5,5-dimethylhexan-1-ol 1315304-18-7 C₈H₁₉NO 145.24 Not Reported 2–8°C, Inert Atmosphere
3-Ethyl-5,5-dimethylhexan-3-ol 5340-62-5 C₁₀H₂₂O 158.28 183 Room Temperature
Metaxalone Related Compound B 66766-07-2 C₁₁H₁₇NO₂ 195.26 Not Reported Not Specified

Biological Activity

1-Amino-5,5-dimethylhexan-3-ol (commonly referred to as DMHA) is an organic compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and applications based on diverse research findings.

This compound has a molecular formula of C8H17NOC_8H_{17}NO and is characterized by the presence of an amino group and a tertiary alcohol. The synthesis typically involves the reaction of 5,5-dimethylhexan-3-one with ammonia or another amine source in the presence of reducing agents under controlled conditions. Key parameters such as temperature and pH are crucial for achieving high purity and yield during the synthesis process .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the release and uptake of neurotransmitters in the central nervous system, particularly affecting adrenergic receptors. This modulation can lead to increased alertness, energy levels, and potentially enhanced athletic performance .

Stimulant Effects

This compound is often classified as a stimulant. Research indicates that it may enhance physical performance by increasing energy expenditure and reducing fatigue. This has made it popular in dietary supplements aimed at athletes and fitness enthusiasts .

Neuroprotective Properties

Preliminary studies suggest that DMHA may offer neuroprotective benefits. It has been observed to influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as 1,3-dimethylamylamine (DMAA). While both compounds exhibit stimulant properties, DMHA is noted for having a more favorable safety profile with fewer reported side effects .

Compound NameStructureBiological ActivitySafety Profile
This compoundDMHA StructureStimulant, NeuroprotectiveFavorable
1,3-Dimethylamylamine (DMAA)DMAA StructureStimulantModerate to Poor

Case Studies and Research Findings

Several studies have investigated the biological effects of DMHA:

  • Performance Enhancement : A study conducted on athletes indicated that supplementation with DMHA resulted in improved performance metrics during high-intensity exercise sessions .
  • Cognitive Function : Research exploring the cognitive effects of DMHA suggested potential improvements in focus and mental clarity during tasks requiring sustained attention .
  • Safety Assessments : Clinical evaluations have reported that DMHA does not significantly elevate heart rate or blood pressure compared to other stimulants when used at recommended dosages .

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